molecular formula C14H13FN4O2S B2460934 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1396782-79-8

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2460934
CAS RN: 1396782-79-8
M. Wt: 320.34
InChI Key: UOHLIRIQSLCJSA-UHFFFAOYSA-N
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Description

The compound contains a thiazole ring, which is a heterocyclic compound with a five-membered C3NS ring. The thiazole ring is a key part of many important drugs and pharmaceutical agents . The presence of the fluorobenzo group suggests that the compound may have interesting biological activities .


Molecular Structure Analysis

The compound likely has a planar structure due to the conjugated system of the thiazole ring and the benzo group. The electron-deficient nature of the thiazole ring might facilitate interesting chemical properties .


Chemical Reactions Analysis

Thiazole derivatives are known to participate in a variety of chemical reactions, often acting as ligands in complexation reactions .

Scientific Research Applications

Antimicrobial Activity

Compounds derived from benzothiazole, including substituted N-(benzo[d]thiazol-2-yl) acetamides, have been evaluated for their antimicrobial properties. Such derivatives have shown promising activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains. The study by Anuse et al. (2019) highlights the synthesis and antimicrobial evaluation of substituted 2-aminobenzothiazoles, demonstrating their potential in addressing antimicrobial resistance, a significant global health challenge (Anuse et al., 2019).

Antitumor Properties

Research has also explored the antitumor capabilities of benzothiazole derivatives. Hutchinson et al. (2001) synthesized and tested fluorinated 2-(4-aminophenyl)benzothiazoles for their cytotoxicity against various human cancer cell lines, revealing potent antitumor activity. This work suggests the therapeutic potential of benzothiazole derivatives in cancer treatment (Hutchinson et al., 2001).

Pharmaceutical Applications

The structural diversity and biological activity of benzothiazole derivatives have prompted extensive research into their pharmacological applications. Compounds featuring the benzothiazole moiety have been investigated for their potential as antipsychotic agents, highlighting the versatility of this scaffold in drug discovery. For example, research by Wise et al. (1987) into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols suggests novel therapeutic pathways for psychiatric conditions (Wise et al., 1987).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Thiazole derivatives are found in many drugs and can interact with a variety of biological targets .

Future Directions

Thiazole derivatives are a promising area of research in medicinal chemistry, with potential applications in the development of new pharmaceuticals . Further studies could explore the biological activity of this compound and its potential uses.

properties

IUPAC Name

2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4O2S/c1-8-6-11(18-21-8)16-12(20)7-19(2)14-17-13-9(15)4-3-5-10(13)22-14/h3-6H,7H2,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHLIRIQSLCJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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